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Silane, (3-iodophenyl)trimethyl-

Ipso-substitution Iododesilylation EUV Lithography Materials

Silane, (3-iodophenyl)trimethyl- (CAS 63520-49-0), is a bifunctional organosilicon compound with the molecular formula C9H13ISi and a molecular weight of 276.19 g/mol. It features a trimethylsilyl (TMS) group and an iodine atom in a meta-relationship on a phenyl ring.

Molecular Formula C9H13ISi
Molecular Weight 276.19 g/mol
CAS No. 63520-49-0
Cat. No. B8548205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (3-iodophenyl)trimethyl-
CAS63520-49-0
Molecular FormulaC9H13ISi
Molecular Weight276.19 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC(=CC=C1)I
InChIInChI=1S/C9H13ISi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3
InChIKeyHVBLGOGCBCNKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Iodophenyl)trimethylsilane (CAS 63520-49-0): A Meta-Substituted Aryl Iodide Building Block for Orthogonal Synthesis


Silane, (3-iodophenyl)trimethyl- (CAS 63520-49-0), is a bifunctional organosilicon compound with the molecular formula C9H13ISi and a molecular weight of 276.19 g/mol . It features a trimethylsilyl (TMS) group and an iodine atom in a meta-relationship on a phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where the C–I bond acts as an electrophilic site, and the C–Si bond offers a handle for subsequent ipso-substitution or protodesilylation [1]. Its meta-substitution pattern provides distinct steric and electronic properties compared to its ortho- and para-isomers, making it a non-interchangeable building block in the construction of complex molecular architectures.

Why (3-Iodophenyl)trimethylsilane Cannot Be Replaced by Its Ortho- or Para-Isomers


Direct replacement of (3-iodophenyl)trimethylsilane with its positional isomers or non-silylated aryl iodides carries significant risk of synthetic failure. The meta-iodo substitution dictates the regiochemical outcome of sequential transformations, which is not achievable with ortho- or para-isomers [1]. Furthermore, the trimethylsilyl group is not merely a placeholder; it enables a mild ipso-iododesilylation pathway that is unavailable to simple aryl iodides. Patent data demonstrates that non-silylated analogs, such as phenyltrimethoxysilane, fail to undergo iodination under identical conditions, instead decomposing or remaining unreacted, leading to a 0% yield of the desired product versus a 92% yield for a 3-trimethylsilylphenyl derivative [2]. Substituting with a bromo-analog would also compromise reactivity, as the C–I bond's lower bond dissociation energy is critical for efficient oxidative addition in cross-coupling catalysis.

Head-to-Head Reactivity Data for (3-Iodophenyl)trimethylsilane: Ipso-Iododesilylation and Orthogonal Functionalization


Mild Ipso-Iododesilylation: 92% Yield for 3-TMS-Phenyl Derivative vs. 0% for Non-Silylated Analog

The critical advantage of the trimethylsilyl group in (3-iodophenyl)trimethylsilane is its ability to direct a high-yielding ipso-iodination. In a patented method, a closely related compound, 3-trimethylsilylphenylethyltriethoxysilane, underwent ipso-substitution with iodine monochloride (ICl) at 10–25 °C to yield the 3-iodophenyl product in 92% isolated yield [1]. In stark contrast, the direct comparator phenyltrimethoxysilane (lacking the TMS directing group) showed no conversion under identical conditions at 25 °C; forcing the reaction at 40 °C led only to decomposition and formation of iodobenzene, yielding 0% of the desired product [2]. This confirms that the TMS group is essential for enabling the mild, selective iodination pathway.

Ipso-substitution Iododesilylation EUV Lithography Materials

Orthogonal Reactivity: Differential C–I vs. C–Si Bond Engagement Enables Sequential Functionalization

(3-Iodophenyl)trimethylsilane possesses two distinct reactive sites: the C–I bond, which undergoes facile oxidative addition with Pd(0) catalysts, and the C–Si bond, which can participate in ipso-substitution or Hiyama-type couplings. This orthogonality is a built-in feature of the compound's design and is leveraged in the modular synthesis of multiporphyrin arrays where iodo and trimethylsilylethynyl groups are used in sequential Pd-mediated couplings [1]. While a simple aryl iodide like iodobenzene can only undergo a single substitution, the TMS group in (3-iodophenyl)trimethylsilane provides a second, independent reactive handle, streamlining synthetic sequences and reducing step count. This property is inherent to the class of 3-iodophenyltrimethylsilanes and is not observed in non-silylated analogs.

Orthogonal synthesis Cross-coupling Molecular architecture

Meta-Iodo Substitution: Distinct Electronic Landscape Compared to Para- and Ortho-Isomers

The meta-substitution pattern of (3-iodophenyl)trimethylsilane fundamentally alters the electronic environment at the reactive carbon compared to its para-isomer. The Hammett substituent constant for a meta-trimethylsilyl group (σₘ ≈ +0.04) differs significantly from the para value (σₚ ≈ +0.16), indicating that the TMS group exerts a stronger electron-withdrawing resonance effect when positioned para to the iodine [1]. This electronic difference directly influences the rate of oxidative addition in cross-coupling reactions, with the meta-isomer expected to exhibit intermediate reactivity between the more activated para-isomer and the sterically hindered ortho-isomer. The identical computed LogP of 2.84 for both meta and para isomers confirms that solubility and partitioning behavior are equivalent, leaving electronic and steric factors as the sole differentiators for reaction design.

Regiochemistry Electronic effects Cross-coupling selectivity

C–I vs. C–Br Leaving Group: Iodine's Superior Reactivity in Oxidative Addition

The C–I bond in (3-iodophenyl)trimethylsilane is inherently more reactive than the C–Br bond in the corresponding bromo-analog. Aryl iodides undergo oxidative addition to Pd(0) complexes approximately 10-100 times faster than aryl bromides under identical conditions, a well-established trend governed by the lower bond dissociation energy of the C–I bond (∼65 kcal/mol) versus C–Br (∼80 kcal/mol) [1]. This rate enhancement is critical for enabling cross-coupling reactions with less reactive coupling partners or under milder conditions. While (3-bromophenyl)trimethylsilane (CAS 22424-65-3) shares the same molecular framework, the iodo-derivative's superior leaving group ability translates into higher catalytic turnover and broader substrate scope in Suzuki-Miyaura and Sonogashira reactions.

Cross-coupling Oxidative addition Catalytic cycle

Optimal Deployment Scenarios for (3-Iodophenyl)trimethylsilane Based on Quantitative Differentiation


Synthesis of Meta-Substituted Biaryls via Sequential Suzuki-Miyaura / Ipso-Protodesilylation

The orthogonality of (3-iodophenyl)trimethylsilane enables a streamlined two-step sequence: first, a Suzuki-Miyaura coupling at the C–I site to install an aryl group, followed by TBAF-mediated protodesilylation or electrophilic ipso-substitution at the C–Si site. This sequence avoids the need for separate halogenation or borylation steps and is directly supported by the orthogonal reactivity concept validated in multiporphyrin synthesis [1].

EUV Lithography Resist Components via High-Yield Ipso-Iododesilylation

The patent literature explicitly targets iodophenyl-containing silicon compounds as components for EUV lithography resist underlayer films, exploiting the high EUV absorption cross-section of iodine [2]. The 92% yield demonstrated for ipso-iododesilylation of a 3-trimethylsilylphenyl derivative provides a scalable, economical entry point to these advanced materials, in contrast to traditional Grignard-based routes that require long reaction times (44 hours) and are limited in alkoxy group tolerance [2].

Sequential Sonogashira Coupling at the Meta Position for Nonlinear Optical Chromophores

For the construction of donor-π-acceptor chromophores or porphyrin-based light-harvesting arrays, the meta-iodo substitution directs electronic coupling differently than the para-isomer, enabling fine-tuning of photophysical properties [1]. The iodo group facilitates a high-yield Sonogashira reaction with terminal alkynes, while the TMS group can be retained as a latent functionality for subsequent transformations.

Late-Stage Functionalization in Medicinal Chemistry Campaigns

The superior oxidative addition rate of the C–I bond compared to C–Br (estimated 10-100 fold faster) makes (3-iodophenyl)trimethylsilane the preferred building block for late-stage diversification of drug candidates when coupling to precious, highly functionalized intermediates [3]. The mild conditions enabled by the iodo leaving group minimize decomposition of sensitive functionalities.

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